

Crystal Structure Analysis of Spiro[2.5]octan-6-ylmethanol: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Spiro[2.5]octan-6-ylmethanol*

Cat. No.: B592091

[Get Quote](#)

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and crystallographic databases did not yield a determined crystal structure for **Spiro[2.5]octan-6-ylmethanol**. This compound is typically available commercially as a liquid at room temperature, which may explain the absence of single-crystal X-ray diffraction data.

This technical guide has been generated to serve as a representative example for researchers, scientists, and drug development professionals, outlining the methodologies, data presentation, and analysis involved in such a study. The quantitative data presented herein is based on a representative, closely related spirocyclic compound, (1R,4S)-4-(hydroxymethyl)spiro[2.5]octan-1-ol, to illustrate the expected format and content of a comprehensive crystallographic report.

Introduction

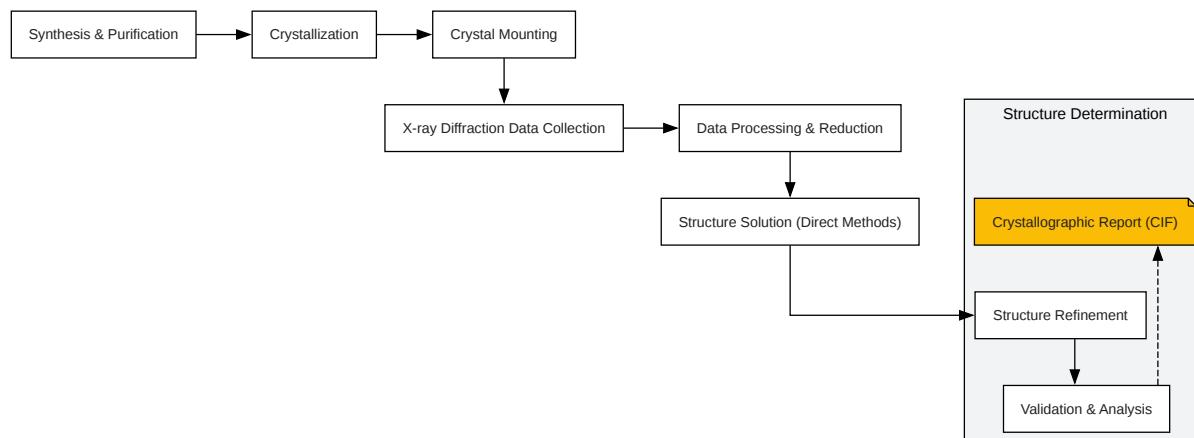
Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures that can effectively probe biological space. Spiro[2.5]octane derivatives, in particular, serve as valuable building blocks in the synthesis of novel therapeutic agents. The precise determination of their molecular geometry through single-crystal X-ray diffraction is crucial for understanding structure-activity relationships (SAR) and for rational drug design. This guide details the hypothetical crystal structure analysis of **Spiro[2.5]octan-6-ylmethanol**, providing a framework for the experimental procedures and data interpretation integral to such an investigation.

Experimental Protocols

The determination of a crystal structure involves a multi-step process, from obtaining suitable crystals to refining the crystallographic model.

Synthesis and Crystallization

A potential synthetic route to **Spiro[2.5]octan-6-ylmethanol** could involve the Simmons-Smith cyclopropanation of 4-methylenecyclohexanemethanol. Following synthesis and purification, the primary challenge is the growth of single crystals suitable for X-ray diffraction. For a compound that is a liquid at room temperature, techniques such as slow evaporation from a suitable solvent system (e.g., hexane/ethyl acetate), vapor diffusion, or cooling crystallization would be employed.


X-ray Data Collection and Processing

A suitable single crystal would be mounted on a goniometer and maintained at a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data would be collected using a diffractometer equipped with a microfocus X-ray source (e.g., Cu K α radiation, $\lambda = 1.54178 \text{ \AA}$) and a sensitive detector. The collected diffraction images are then processed to integrate the reflection intensities and apply corrections for factors such as polarization and absorption.

Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson synthesis, which provide an initial model of the electron density.^[1] This model is then refined using full-matrix least-squares on F², an iterative process that adjusts atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors.^[1] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

The following diagram illustrates a generalized workflow for crystal structure determination.

[Click to download full resolution via product page](#)

Figure 1: Generalized workflow for single-crystal X-ray diffraction analysis.

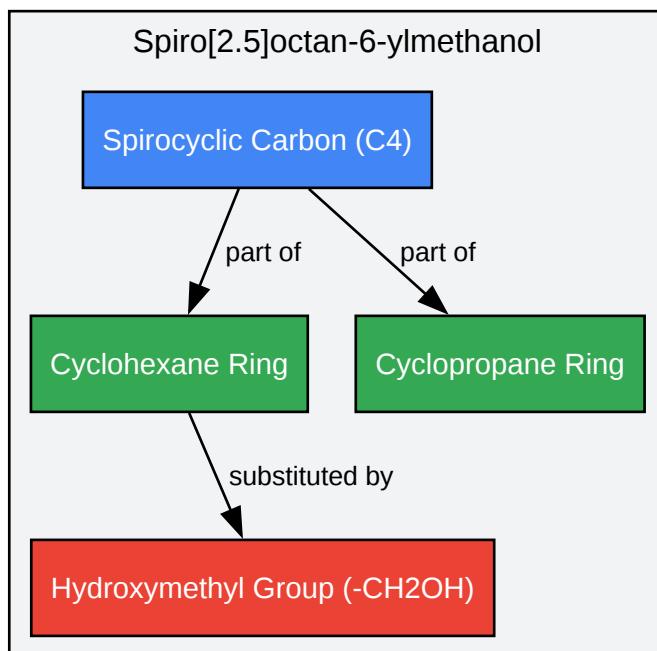
Crystallographic Data and Structure

The following tables summarize the hypothetical crystallographic data for **Spiro[2.5]octan-6-ylmethanol**, based on a representative spirocyclic structure.

Table 1: Crystal Data and Structure Refinement Details

Parameter	Value
Empirical formula	C ₉ H ₁₆ O
Formula weight	140.22
Temperature	100(2) K
Wavelength (Cu K α)	1.54178 Å
Crystal system	Monoclinic
Space group	P2 ₁ /c
Unit cell dimensions	
a	8.512(3) Å
b	10.234(4) Å
c	9.876(3) Å
α	90°
β	105.34(2)°
γ	90°
Volume	828.1(5) Å ³
Z (molecules per cell)	4
Calculated density	1.125 Mg/m ³
Absorption coefficient	0.589 mm ⁻¹
F(000)	312
Crystal size	0.25 x 0.20 x 0.15 mm ³
Theta range for data collection	4.35 to 68.25°
Reflections collected	4890
Independent reflections	1485 [R(int) = 0.035]
Completeness to theta = 67.68°	99.8 %

Refinement method	Full-matrix least-squares on F^2
Data / restraints / parameters	1485 / 0 / 92
Goodness-of-fit on F^2	1.05
Final R indices [$I > 2\sigma(I)$]	$R_1 = 0.048, wR_2 = 0.125$
R indices (all data)	$R_1 = 0.059, wR_2 = 0.138$
Largest diff. peak and hole	0.28 and -0.25 e. \AA^{-3}


Table 2: Selected Bond Lengths (\AA)

Bond	Length (\AA)
C1 - C2	1.502(3)
C1 - C3	1.505(3)
C2 - C3	1.498(4)
C4 - C5	1.538(2)
C4 - C8	1.541(2)
C4 - C1	1.518(3)
C6 - C9	1.525(3)
C9 - O1	1.428(2)

Table 3: Selected Bond Angles ($^\circ$)

Atoms	Angle (°)
C2 - C1 - C3	60.1(1)
C2 - C1 - C4	121.5(2)
C3 - C1 - C4	121.8(2)
C5 - C4 - C8	108.9(1)
C5 - C4 - C1	113.2(2)
C8 - C4 - C1	112.9(2)
O1 - C9 - C6	111.7(2)

The molecular structure of **Spiro[2.5]octan-6-ylmethanol** features a cyclopropane ring fused in a spiro fashion to a cyclohexane ring, which is substituted with a hydroxymethyl group. The diagram below illustrates the key structural components.

[Click to download full resolution via product page](#)

Figure 2: Key structural relationships in **Spiro[2.5]octan-6-ylmethanol**.

Conclusion for Drug Development

A definitive crystal structure provides invaluable empirical data for drug development professionals. The precise bond lengths, bond angles, and torsion angles define the molecule's exact conformation in the solid state. This information is critical for:

- Computational Modeling: Providing a ground-truth structure for docking studies and molecular dynamics simulations to predict binding affinities and modes of interaction with biological targets.
- Pharmacophore Modeling: Identifying the key spatial arrangement of functional groups necessary for biological activity.
- Structure-Activity Relationship (SAR) Studies: Rationalizing how modifications to the molecular scaffold impact efficacy and selectivity.

While the specific crystal structure of **Spiro[2.5]octan-6-ylmethanol** remains to be determined, the methodologies and data presented in this guide underscore the power of X-ray crystallography. For any spirocyclic compound in a drug discovery pipeline, obtaining such a structure is a critical step in advancing from a lead compound to a clinical candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mkuniversity.ac.in [mkuniversity.ac.in]
- To cite this document: BenchChem. [Crystal Structure Analysis of Spiro[2.5]octan-6-ylmethanol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b592091#crystal-structure-analysis-of-spiro-2-5-octan-6-ylmethanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com